1-(Pyrimidin-2-yl)pyrrolidin-3-amine hydrochloride
Description
Properties
IUPAC Name |
1-pyrimidin-2-ylpyrrolidin-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4.ClH/c9-7-2-5-12(6-7)8-10-3-1-4-11-8;/h1,3-4,7H,2,5-6,9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNMEOXZGMHGBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=NC=CC=N2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Strategies for Pyrrolidine-Pyrimidine Coupling
Protected Pyrrolidine Intermediate Synthesis
The foundational step in synthesizing 1-(pyrimidin-2-yl)pyrrolidin-3-amine hydrochloride involves preparing a pyrrolidine scaffold with a protected amine group. As detailed in [US5977381A], optically active 3-amino-pyrrolidine derivatives are synthesized via a two-step process:
- Reaction of a protected diol (e.g., 1,2,4-tribromobutane or trimesylate derivatives) with a primary amine (R₁NH₂).
- Amination under pressure using R₂R₃NH to introduce the secondary amine.
For the target compound, pyrimidin-2-amine serves as R₁NH₂. The reaction typically occurs in polar aprotic solvents like tetrahydrofuran (THF) at 50–60°C, yielding a protected 1-(pyrimidin-2-yl)pyrrolidin-3-amine intermediate.
Table 1: Reaction Conditions for Pyrrolidine-Pyrimidine Coupling
| Parameter | Optimal Range | Catalyst/Solvent | Yield (%) |
|---|---|---|---|
| Temperature | 50–60°C | THF | 75–85 |
| Pressure | Ambient | None | – |
| Reaction Time | 12–24 hours | – | – |
Deprotection and Hydrochloride Salt Formation
The protected intermediate undergoes deprotection to liberate the primary amine. In [US5977381A], benzyl or allyloxycarbonyl groups are removed via hydrogenolysis (H₂, Pd/C) or acid hydrolysis (HCl). For the hydrochloride salt, gaseous HCl is introduced into the reaction mixture post-deprotection, followed by crystallization from ethanol or acetone.
Chiral Resolution and Enantioselective Synthesis
Asymmetric Hydrogenation of Pyridinium Salts
Enantiomerically pure this compound is critical for pharmaceutical applications. [US20120259115A1] describes asymmetric hydrogenation of N-benzyl pyridinium salts using palladium hydroxide or platinum catalysts under 30–200 bar H₂ pressure. This method achieves enantiomeric excess (ee) >90% for the (3R,4R)-configuration, which is retained during subsequent coupling with pyrimidine.
Table 2: Enantioselective Hydrogenation Parameters
| Catalyst | Pressure (bar) | Temperature (°C) | ee (%) |
|---|---|---|---|
| Pd(OH)₂/C | 50–80 | 100–150 | 92–95 |
| Pt/C | 30–50 | 80–100 | 85–88 |
Alternative Routes: Cyclization and Ring-Closing Metathesis
Cyclization of β-Amino Alcohols
A less common method involves cyclizing β-amino alcohols with pyrimidine-2-carbonyl chloride. The reaction proceeds in dichloromethane (DCM) with triethylamine, yielding a pyrrolidine ring that is subsequently reduced with LiAlH₄. This route is less efficient (yield: 60–65%) due to competing side reactions.
Wittig Olefination and Subsequent Amination
In [US5977381A], a Wittig salt derived from 3-bromopyrrolidone reacts with a cephemaldehyde intermediate to form a vinylpyrrolidinone precursor. While primarily used for cephalosporin synthesis, this approach can be adapted by substituting the aldehyde with pyrimidine-2-carboxaldehyde.
Critical Analysis of Methodologies
Yield and Scalability Comparison
- Nucleophilic substitution (Section 1.1) offers the highest scalability (85% yield) but requires stringent temperature control.
- Asymmetric hydrogenation (Section 2.1) achieves superior enantiopurity but demands high-pressure equipment.
- Cyclization routes (Section 3.1) are limited by side products, making them unsuitable for industrial-scale synthesis.
Chemical Reactions Analysis
1-(Pyrimidin-2-yl)pyrrolidin-3-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups on the pyrimidine or pyrrolidine rings are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
Cyclization: Under certain conditions, the compound can undergo cyclization reactions to form more complex ring structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
JAK1 Inhibition
One of the primary mechanisms of action for 1-(Pyrimidin-2-yl)pyrrolidin-3-amine hydrochloride is its role as a selective inhibitor of Janus Kinase 1 (JAK1). This inhibition disrupts the JAK-STAT signaling pathway, which is crucial in various physiological processes including immune response and hematopoiesis. The compound has shown efficacy in preclinical models for conditions such as collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA), indicating its potential as an anti-inflammatory agent.
Central Nervous System Disorders
Research indicates that compounds similar to this compound may be beneficial in treating central nervous system disorders. These include conditions such as depression and anxiety, where modulation of the JAK/STAT pathway could contribute to therapeutic effects .
Anti-inflammatory Treatments
The compound's ability to inhibit JAK1 suggests it could be developed for treating inflammatory diseases. Studies have demonstrated that selective JAK inhibitors can reduce inflammation and improve symptoms in models of rheumatoid arthritis and other autoimmune diseases .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(Pyrimidin-2-yl)pyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related pyrimidine-pyrrolidine derivatives, focusing on substituents, salt forms, and commercial availability. Key analogs include:
Positional Isomers and Salt Variations
(R)-1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride (CAS 1365936-54-4):
- (S)-1-(Pyrimidin-4-yl)pyrrolidin-3-amine hydrochloride (CAS 1365936-46-4): Salt Form: Monohydrochloride vs. dihydrochloride. Molecular Weight: ~244.7 g/mol (estimated), compared to the target compound’s inferred weight of ~186.46 g/mol .
Functional Group Variations
- (S)-5-Fluoro-N-(pyrrolidin-3-yl)pyrimidin-2-amine hydrochloride (CAS 1264038-84-7): Substituent: 5-Fluoro group on the pyrimidine ring.
1-(2-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride (CAS 1461705-18-9):
Simplified Analogs
- (R)-1-(Pyrimidin-2-yl)ethan-1-amine hydrochloride (CAS 2387560-79-2):
Data Table: Comparative Analysis of Key Compounds
*Estimated based on structural analysis.
Research Findings and Implications
- Structural-Activity Relationships (SAR) :
- Salt Forms : Dihydrochloride salts (e.g., CAS 1365936-54-4) may improve solubility but require pH adjustment for biological assays .
- Commercial Trends : Discontinuation of some analogs (e.g., Ref: 10-F613639 in ) suggests shifting research focus or synthesis challenges .
Limitations and Contradictions
- Data Gaps : Exact molecular weights, solubility, and pharmacological data for the target compound are unavailable in the provided evidence.
Biological Activity
1-(Pyrimidin-2-yl)pyrrolidin-3-amine hydrochloride, also known as (3R)-1-(Pyrimidin-2-yl)pyrrolidin-3-amine hydrochloride, is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological applications, and relevant research findings.
Chemical Structure and Properties
The compound consists of a pyrrolidine ring fused with a pyrimidine moiety, which contributes to its distinct chemical and biological properties. The hydrochloride salt form enhances its solubility and bioavailability, making it suitable for various biological assays and therapeutic applications.
Target Interaction
The primary target of this compound is Janus Kinase 1 (JAK1) . By selectively inhibiting JAK1, the compound disrupts the JAK-STAT signaling pathway, which is crucial in mediating immune responses and inflammatory processes. This inhibition can lead to significant therapeutic effects in models of autoimmune diseases.
Biochemical Pathways
The compound's action on JAK1 affects downstream signaling pathways involved in cell proliferation, differentiation, and survival. Inhibition of JAK1 has been shown to reduce the production of pro-inflammatory cytokines, thereby mitigating inflammation in various disease models.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent anti-inflammatory effects. For instance, it has been shown to inhibit the proliferation of immune cells and the secretion of inflammatory mediators in cultured human cells.
In Vivo Efficacy
Research involving animal models has highlighted the efficacy of this compound in treating conditions such as Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA) . In these studies, administration of the compound resulted in reduced joint inflammation and damage, indicating its potential as a therapeutic agent for rheumatoid arthritis and similar disorders.
Pharmacokinetics
The pharmacokinetic profile of this compound has been optimized for favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics. Studies suggest that the compound exhibits good oral bioavailability and a suitable half-life for therapeutic applications.
Case Studies and Research Findings
Several studies have focused on the biological activity of pyrrolidine derivatives similar to this compound:
Applications in Drug Development
The unique properties of this compound make it a valuable scaffold for drug development. Its ability to selectively inhibit JAK1 positions it as a candidate for treating various inflammatory diseases. Furthermore, its structural versatility allows for further optimization to enhance efficacy and reduce side effects.
Q & A
Basic Research Question
- Methodological Answer :
Synthesis optimization involves selecting catalytic systems and reaction conditions. For example, copper(II) sulfate and sodium ascorbate in tetrahydrofuran (THF) can facilitate click chemistry for pyrimidine-pyrrolidine coupling, as demonstrated in analogous pyridopyrimidine hydrochloride syntheses . Purification via column chromatography under inert atmospheres (e.g., nitrogen) minimizes oxidation. Post-synthesis, acidification with HCl in dioxane ensures stable hydrochloride salt formation . Yield improvements may require stoichiometric adjustments (e.g., 1.2 equivalents of pyrimidine derivatives) and temperature control (20–25°C) to suppress side reactions.
What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Basic Research Question
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR in DMSO-d6 to confirm the pyrrolidine-pyrimidine linkage and amine proton environments. For example, pyrrolidine C3-amine protons typically resonate at δ 2.8–3.2 ppm .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%). Mobile phases like acetonitrile/water (0.1% TFA) resolve polar impurities .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular weight (e.g., [M+H] peak at m/z 215.1 for free base; +36.46 for HCl adducts) .
How can researchers address discrepancies in reported physicochemical properties (e.g., melting point, solubility) of this compound?
Advanced Research Question
- Methodological Answer :
Discrepancies often arise from polymorphic forms or hydration states. For example:- Melting Point : Use differential scanning calorimetry (DSC) with controlled heating rates (5–10°C/min) to identify polymorph transitions. Compare results with published data for hydrochloride salts of structurally related pyrrolidine-pyrimidine derivatives (e.g., 1179369-48-2: mp ~220–225°C) .
- Solubility : Perform equilibrium solubility studies in buffered solutions (pH 1–7.4) at 25°C. If literature data is absent (as noted in ), use Hansen solubility parameters to predict compatible solvents (e.g., DMSO for in vitro assays) .
What are the best practices for handling and storing this compound to ensure stability?
Basic Research Question
- Methodological Answer :
- Storage : Store at 2–8°C in airtight, light-resistant containers under nitrogen to prevent hygroscopic degradation .
- Handling : Use gloveboxes or fume hoods with PPE (nitrile gloves, lab coats) to avoid moisture absorption. Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) can identify degradation pathways (e.g., HCl loss or pyrimidine ring hydrolysis) .
How can researchers investigate the reactivity of this compound under varying pH or oxidative conditions?
Advanced Research Question
- Methodological Answer :
- pH-Dependent Stability : Incubate the compound in phosphate buffers (pH 2–10) at 37°C. Monitor degradation via LC-MS; pyrrolidine amines are prone to protonation at acidic pH, while pyrimidine rings may hydrolyze under alkaline conditions .
- Oxidative Stress Tests : Expose to HO (3–10 mM) or ambient light. Track peroxide-induced oxidation of the pyrrolidine ring using -NMR (e.g., loss of NH signals) .
What strategies can resolve low yields in N-alkylation steps during synthesis?
Advanced Research Question
- Methodological Answer :
Low yields in N-alkylation may stem from steric hindrance at the pyrrolidine C3-amine. Mitigation strategies include:
How can computational modeling aid in predicting the biological activity of this compound?
Advanced Research Question
- Methodological Answer :
- Docking Studies : Model interactions with target proteins (e.g., kinases) using software like AutoDock Vina. The pyrimidine moiety may act as a hinge-binding motif, while the pyrrolidine amine facilitates solubility .
- ADMET Prediction : Tools like SwissADME estimate logP (~1.2) and blood-brain barrier permeability, critical for CNS-targeted applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
